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Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B1272073 Get Quote

An In-depth Technical Guide to 3-
Bromoimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure,

properties, synthesis, and potential biological activities of 3-Bromoimidazo[1,2-a]pyrimidine.

This heterocyclic scaffold is a key building block in medicinal chemistry, recognized for its role

in the development of novel therapeutic agents.

Core Chemical Structure and Properties
3-Bromoimidazo[1,2-a]pyrimidine is a fused heterocyclic system consisting of an imidazole

ring fused to a pyrimidine ring, with a bromine atom substituted at the 3-position. This

substitution is critical for its utility as an intermediate, allowing for further functionalization

through various cross-coupling reactions.

Chemical Identity
The fundamental identifiers and descriptors for 3-Bromoimidazo[1,2-a]pyrimidine are

summarized below.
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Identifier Value Reference

IUPAC Name
3-bromoimidazo[1,2-

a]pyrimidine
[1]

CAS Number 6840-45-5 [1][2][3]

Molecular Formula C₆H₄BrN₃ [1][2][3]

Molecular Weight 198.02 g/mol [1][2][3]

Canonical SMILES C1=CN2C(=CN=C2N=C1)Br [1]

InChI
InChI=1S/C6H4BrN3/c7-5-4-9-

6-8-2-1-3-10(5)6/h1-4H
[1][3]

InChIKey
GNHZXUKWLSWKHB-

UHFFFAOYSA-N
[1][3]

Physicochemical Properties
The known and predicted physicochemical properties are crucial for handling, formulation, and

experimental design.

Property Value Reference

Appearance
Yellowish to light brown

solid/crystal
[2]

Solubility Sparingly soluble in water [2]

pKa (Predicted) 2.55 ± 0.30 [2]

XLogP3-AA 2.1 [1][2]

Topological Polar Surface Area 30.2 Å² [1][2]

Hydrogen Bond Acceptor

Count
2 [2]

Storage Conditions
2-8°C under inert gas

(Nitrogen or Argon)
[2]
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Synthesis and Reactivity
While 3-Bromoimidazo[1,2-a]pyrimidine is commercially available, understanding its

synthesis is vital for analog development. The primary route involves a two-step process: initial

formation of the imidazo[1,2-a]pyrimidine core followed by regioselective bromination.

Experimental Protocol: Synthesis
Step 1: Synthesis of Imidazo[1,2-a]pyrimidine via Cyclocondensation

This procedure is adapted from established methods for the synthesis of the core scaffold[1][4].

Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in a suitable

solvent such as ethanol or acetone.

Reagent Addition: Add an α-haloketone, such as 2-bromoacetaldehyde or a precursor

thereof (1.1 eq), to the solution.

Reaction Conditions: Stir the mixture at room temperature or under gentle reflux overnight.

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The resulting

precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the

imidazo[1,2-a]pyrimidine core.

Step 2: Electrophilic Bromination at the C3-Position

This protocol is based on methods for direct bromination of related imidazo-fused

heterocycles[2][5].

Reaction Setup: Dissolve the synthesized imidazo[1,2-a]pyrimidine (1.0 eq) in a suitable

aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

Brominating Agent: Add a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-

dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq) portion-wise to the solution at 0°C.

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several

hours until TLC analysis indicates the complete consumption of the starting material.
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Work-up and Purification: Quench the reaction with an aqueous solution of sodium

thiosulfate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. The crude product is then purified by column

chromatography on silica gel to afford 3-Bromoimidazo[1,2-a]pyrimidine.

Step 1: Cyclocondensation

Step 2: Electrophilic Bromination

2-Aminopyrimidine Imidazo[1,2-a]pyrimidine Core

α-Haloketone

3-Bromoimidazo[1,2-a]pyrimidineBrominating Agent
(e.g., NBS)

Click to download full resolution via product page

Figure 1. Synthetic workflow for 3-Bromoimidazo[1,2-a]pyrimidine.

Spectroscopic Characterization
Disclaimer: Specific, experimentally-derived spectroscopic data for the parent 3-
Bromoimidazo[1,2-a]pyrimidine molecule is not readily available in the cited public literature.

The information below is based on data from closely related analogs and theoretical

predictions. Commercial suppliers often do not provide analytical data for this specific

compound.
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Spectroscopy Expected Features

¹H NMR

Signals corresponding to the three protons on

the pyrimidine ring and one proton on the

imidazole ring. Chemical shifts would be

expected in the aromatic region (δ 7.0-9.0 ppm).

¹³C NMR

Six distinct signals for the carbon atoms of the

fused ring system. The carbon atom attached to

the bromine (C3) would be shifted upfield

compared to its non-brominated counterpart.

Mass Spec (MS)

A molecular ion peak (M+) and an M+2 peak of

nearly equal intensity, which is the characteristic

isotopic pattern for a compound containing one

bromine atom. Expected m/z: ~197 and ~199.

Infrared (IR)

Characteristic peaks for C-H aromatic stretching

(~3100-3000 cm⁻¹), C=N and C=C stretching in

the aromatic system (~1650-1450 cm⁻¹), and C-

Br stretching in the lower frequency region.

Biological Activity and Mechanism of Action
The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known

to interact with a variety of biological targets. Derivatives have demonstrated significant

potential as antimicrobial and anticancer agents[6][7][8].

Anticancer and Kinase Inhibitory Activity
The primary mechanism through which many imidazo[1,2-a]pyrimidine derivatives exert their

anticancer effects is through the inhibition of protein kinases[9][10]. As bioisosteres of the

adenine core of ATP, they can act as competitive inhibitors in the ATP-binding pocket of various

kinases, disrupting downstream signaling pathways that control cell proliferation, survival, and

apoptosis[11].

While specific IC₅₀ data for 3-Bromoimidazo[1,2-a]pyrimidine is not available in the reviewed

literature, related compounds show potent activity. For instance, certain imidazo[1,2-a]pyridine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.jstage.jst.go.jp/article/cpb1958/40/5/40_5_1170/_article
https://pmc.ncbi.nlm.nih.gov/articles/PMC6257238/
https://www.orientjchem.org/vol34no3/synthesis-and-antimicrobial-activity-of-some-new-pyrimidines-of-6-chlorobenzimidazoles/
https://www.researchgate.net/publication/281415739_Synthesis_and_Characterization_of_Imidazo12-_a_Pyrimidine/fulltext/564176e608aec448fa60844d/Synthesis-and-Characterization-of-Imidazo1-2-a-Pyrimidine.pdf
https://ouci.dntb.gov.ua/en/works/loxobaz9/
https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00227e
https://www.benchchem.com/product/b1272073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


derivatives have shown potent cytotoxicity against various cancer cell lines, with some

compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range[12][13].

Table of Anticancer Activity for Representative Imidazo-Fused Heterocycle Derivatives: Note:

The following data is for derivatives and is presented to illustrate the potential of the scaffold,

not for the title compound itself.

Derivative Class Cell Line IC₅₀ (µM) Reference

Imidazo[1,2-a]pyridine HT-29 (Colon) 4.15 ± 2.93 [14]

Imidazo[1,2-a]pyridine B16F10 (Melanoma) 21.75 ± 0.81 [14]

Imidazo[1,2-a]pyridine HCC1937 (Breast) 45 [12]

Imidazo[1,2-

a]pyrazine
Hep-2 (Larynx) 11 [15]

Imidazo[1,2-

a]pyrazine
MCF-7 (Breast) 11 [15]

Postulated Signaling Pathway
Based on studies of related compounds, a plausible mechanism of action involves the

induction of apoptosis through cell cycle regulation. Inhibition of key kinases can lead to the

stabilization and activation of tumor suppressor proteins like p53. Activated p53 can then

induce the expression of p21, leading to cell cycle arrest, and trigger the intrinsic or extrinsic

apoptosis pathways through the activation of caspases[12].
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Figure 2. Postulated signaling pathway for anticancer activity.

Detailed Experimental Protocol: In Vitro Kinase
Inhibition Assay
Given the role of this scaffold as a kinase inhibitor, a common and crucial experiment is the in

vitro kinase inhibition assay. The following is a detailed protocol for a luminescence-based

assay that quantifies kinase activity by measuring ATP consumption.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-
Bromoimidazo[1,2-a]pyrimidine or its derivatives against a specific protein kinase.
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Principle: Kinase activity consumes ATP. The amount of remaining ATP is inversely proportional

to kinase activity. A luminescent signal is generated from the remaining ATP using a

luciferase/luciferin reaction. High luminescence indicates low kinase activity (inhibition).

Materials:

Test Compound (3-Bromoimidazo[1,2-a]pyrimidine derivative)

Recombinant Human Kinase (e.g., Src, EGFR, CDK2)

Specific Peptide Substrate for the Kinase

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ATP Solution (optimized concentration, e.g., 10 µM)

DMSO (for compound dilution)

Luminescence-based ATP Detection Kit (e.g., Kinase-Glo®)

White, opaque 384-well assay plates

Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100%

DMSO. b. Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a concentration

gradient. c. Prepare controls: a DMSO-only vehicle control (0% inhibition) and a known

potent inhibitor for the target kinase (positive control).

Assay Plate Preparation: a. Add 1 µL of each diluted compound concentration, vehicle

control, and positive control to the appropriate wells of the 384-well plate.

Kinase Reaction: a. Prepare a 2X kinase reaction master mix containing assay buffer, the

target kinase, and its peptide substrate at 2X the final desired concentration. b. Prepare a 2X

ATP solution in the assay buffer. c. To initiate the reaction, add 10 µL of the 2X kinase master

mix to each well. d. Immediately add 10 µL of the 2X ATP solution to each well. The final
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volume is 21 µL. e. Prepare "no kinase" control wells by adding buffer instead of the kinase

master mix. These will serve as the 100% inhibition control.

Incubation: a. Mix the plate gently on a plate shaker for 1 minute. b. Incubate the plate at

room temperature (or 30°C) for a pre-optimized time (e.g., 60 minutes) to allow the

enzymatic reaction to proceed in the linear range.

Signal Detection: a. Add 20 µL of the ATP detection reagent (e.g., Kinase-Glo®) to all wells

to stop the kinase reaction and initiate the luminescent signal. b. Mix the plate on a shaker

for 2 minutes. c. Incubate at room temperature for 10 minutes to stabilize the luminescent

signal.

Data Acquisition: a. Measure the luminescence intensity of each well using a compatible

plate reader.

Data Analysis: a. Percent Inhibition Calculation: % Inhibition = 100 * (Lumi_no_kinase -

Lumi_sample) / (Lumi_no_kinase - Lumi_vehicle) b. IC₅₀ Determination: Plot the percent

inhibition against the logarithm of the compound concentration. Fit the data to a four-

parameter logistic dose-response curve to determine the IC₅₀ value.

Conclusion
3-Bromoimidazo[1,2-a]pyrimidine is a valuable heterocyclic compound with a well-

established role as a versatile building block in the synthesis of pharmacologically active

molecules. Its fused ring system is a privileged scaffold for targeting protein kinases, and its

derivatives have shown promise in the development of anticancer and antimicrobial agents.

While detailed biological and spectroscopic data for the parent compound are sparse in the

public domain, the extensive research on its derivatives underscores the importance of this

chemical entity. Future work should focus on the detailed characterization of this core structure

and the exploration of its specific biological targets to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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